3-[2-(Diethylamino)ethyl]pyrrolidine
Description
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,N-diethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)8-6-10-5-7-11-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
HSLYYEYYNXRKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Pyrrolidine vs. Quinoline Hybrids
The quinoline-based analog (C₂₁H₃₀N₄O₂, ) shares the diethylaminoethyl-pyrrolidine moiety but incorporates a 4-hydroxyquinoline core. This hybrid structure likely enhances π-π stacking interactions in biological systems, as evidenced by its activity in stimulating U937 immune cells.
Role of Phosphonothiolate Groups
The phosphonothiolate compound () demonstrates how the diethylaminoethyl chain can be integrated into organophosphorus agents. Such derivatives are often studied for their reactivity in nerve agent detoxification or catalytic applications. The absence of a phosphorus center in this compound limits its utility in these contexts but avoids associated toxicity risks.
Pyrrolidine Dione Derivatives
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione () highlights the impact of ring modification. The dione group introduces hydrogen-bonding sites and electron-withdrawing effects, which are absent in the target compound. This structural difference may render the dione derivative more suitable as a protease inhibitor or anticonvulsant, whereas the tertiary amine in this compound could favor receptor binding (e.g., adrenergic or serotonin receptors).
Dihydropyridine vs. Pyrrolidine Scaffolds
Dihydropyridine derivatives like the Amlodipine analog () are renowned for cardiovascular applications (e.g., hypertension). The dihydropyridine ring’s planar structure and ester groups enable calcium channel blocking, a mechanism unlikely for this compound due to its saturated ring and lack of ester functionalities.
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Synthesis :
-
Reductive Cyclization :
Challenges and Optimizations
-
Steric Hindrance : The diethylaminoethyl group may impede cyclization, necessitating higher catalyst loading or prolonged reaction times.
-
Purification : Vacuum distillation at 80–120°C (5–20 mmHg) is critical to isolate the volatile free base.
Alkylation of Pyrrolidine Derivatives
Direct alkylation of pyrrolidine with 2-chloro-N,N-diethylethylamine offers a straightforward route but requires careful handling to avoid over-alkylation.
Protocol
-
Reaction Setup :
-
Pyrrolidine is dissolved in anhydrous THF under nitrogen.
-
Alkylating Agent : 2-chloro-N,N-diethylethylamine (1.2 equiv).
-
Base : Potassium carbonate (2.0 equiv) to scavenge HCl.
-
-
Conditions :
Limitations
-
Competitive Reactions : Quaternization of pyrrolidine’s amine group occurs without strict stoichiometric control.
-
Workup : Extraction with ethyl acetate and brine removes unreacted starting materials.
Michael Addition-Cyclization Strategy
This two-step method leverages conjugate addition followed by intramolecular cyclization.
Step 1: Michael Addition
-
Substrates : Acrylonitrile and N,N-diethylethylenediamine .
-
Conditions :
-
Solvent: Methanol, 25°C.
-
Catalyst: Triethylamine (10 mol%).
-
Intermediate : 3-(diethylaminoethyl)aminopropionitrile.
-
Step 2: Cyclization
-
Reduction : Hydrogenation (Raney nickel, 50 psi H₂) converts the nitrile to a primary amine.
-
Cyclization : Heating at 80°C in toluene induces ring closure.
Reductive Amination of Ketone Precursors
A ketone intermediate, 3-(2-oxoethyl)pyrrolidine , undergoes reductive amination with diethylamine.
Procedure
Advantages
-
Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without affecting ketones.
Ring-Opening of Lactams
Opening δ-valerolactam with 2-(diethylamino)ethylmagnesium bromide provides an alternative pathway.
Process
-
Grignard Reaction :
-
δ-valerolactam reacts with the Grignard reagent in THF at −78°C.
-
-
Acidic Workup : Hydrolysis with HCl yields the ammonium salt, which is neutralized to the free base.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for preparing 3-[2-(Diethylamino)ethyl]pyrrolidine, and what reaction conditions are optimal for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting pyrrolidine derivatives with diethylaminoethyl halides under basic conditions (e.g., NaH in THF at 0°C) can yield the target compound. Key parameters include:
- Solvent : Polar aprotic solvents like THF or DMF enhance reaction efficiency.
- Temperature : Controlled temperatures (0–25°C) minimize side reactions.
- Catalyst : Pd(PPh₃)₄ may improve cross-coupling efficiency in complex pathways .
Table 1 : Example reaction conditions from literature:
| Reaction Type | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Alkylation | NaH, THF | 0°C, 12h | 60–75% |
| Cross-coupling | Pd(PPh₃)₄, Cs₂CO₃ | Dioxane, reflux | 45–60% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and stereochemistry (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 183.2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% purity threshold for pharmacological studies) .
Q. What are the key considerations when designing experiments to assess the pharmacological activity of this compound?
- Methodological Answer :
- In vitro assays : Use cell lines expressing target receptors (e.g., GPCRs) to evaluate binding affinity (IC₅₀).
- Dose-response curves : Test concentrations spanning 1 nM–100 µM to determine potency and efficacy.
- Control groups : Include vehicle controls and reference compounds (e.g., known GPCR ligands) .
Advanced Research Questions
Q. How can computational chemistry be applied to optimize the synthesis pathway of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energy barriers. For example:
- Reaction Path Search : Tools like GRRM or Gaussian simulate alternative pathways to avoid high-energy intermediates.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
Case Study : ICReDD’s workflow reduced optimization time by 40% for similar pyrrolidine derivatives by integrating computational and experimental data .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for pyrrolidine derivatives like this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) to identify trends.
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) across labs.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., diethylamino vs. dimethylamino groups) to isolate bioactivity drivers .
Q. How do reaction parameters such as solvent choice and temperature influence the stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Solvent Polarity : Polar solvents stabilize charged intermediates, favoring cis-isomers.
- Low-Temperature Conditions : Slow reaction kinetics enhance stereoselectivity (e.g., –20°C yields 85% cis vs. 50% at 25°C).
- Chiral Catalysts : Use (R)-BINAP or similar ligands to induce enantioselectivity (>90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
